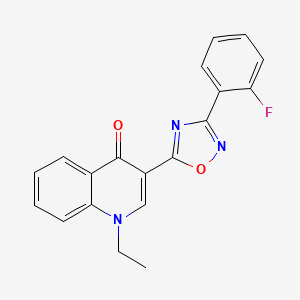![molecular formula C19H15F3N4O2 B2617362 11-氧代-N-(4-(三氟甲基)苯基)-3,4-二氢-1H-二吡啶[1,2-a:4',3'-d]嘧啶-2(11H)-甲酰胺 CAS No. 2034530-79-3](/img/structure/B2617362.png)
11-氧代-N-(4-(三氟甲基)苯基)-3,4-二氢-1H-二吡啶[1,2-a:4',3'-d]嘧啶-2(11H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki-coupling reactions . These reactions are used to create carbon-carbon bonds between a boronic acid and a halide or pseudohalide. In the case of this compound, a possible precursor could be 2-(Trifluoromethyl)phenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .科学研究应用
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer cells. Further mechanistic studies are needed to elucidate its precise mode of action and evaluate its efficacy against specific cancer types .
Antimicrobial Activity
The trifluoromethyl-substituted phenyl group in the compound contributes to its antimicrobial properties. Researchers have tested its antibacterial and antifungal activities against various pathogens. The compound exhibits promising results, making it a potential lead for developing novel antimicrobial agents. Investigations into its mechanism of action and toxicity profile are ongoing .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. The compound’s unique structure suggests that it might modulate inflammatory pathways. Researchers have studied its anti-inflammatory effects in animal models and cell cultures. Early findings indicate that it could suppress pro-inflammatory cytokines and reduce tissue damage. Further studies are necessary to validate its therapeutic potential .
Neuroprotective Properties
Given its intricate structure, the compound has attracted interest in neurobiology. Researchers have explored its neuroprotective effects in models of neurodegenerative diseases. It shows promise in preserving neuronal function and reducing oxidative stress. Investigating its interactions with specific receptors and signaling pathways will provide valuable insights .
Cardiovascular Applications
The compound’s fused pyrimidine ring system suggests potential cardiovascular applications. Researchers have investigated its effects on blood vessels, platelets, and cardiac cells. It may modulate vascular tone, inhibit platelet aggregation, and protect against ischemic injury. Clinical trials are needed to assess its safety and efficacy in cardiovascular disorders .
Metabolic Disorders
The compound’s amphoteric nature and unique heterocyclic core make it an interesting candidate for metabolic disorder research. Researchers have explored its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Early data suggest that it may have antidiabetic properties. Further studies are required to validate these findings and understand its molecular targets .
Drug Development
The compound serves as a valuable synthon for designing novel drugs. Medicinal chemists can modify its structure to create derivatives with specific properties. Commercially available drugs containing similar diazole rings demonstrate its potential. Researchers continue to explore its versatility in drug development, targeting various diseases .
属性
IUPAC Name |
2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-6-13(7-5-12)23-18(28)25-10-8-15-14(11-25)17(27)26-9-2-1-3-16(26)24-15/h1-7,9H,8,10-11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYZDBYFWGPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
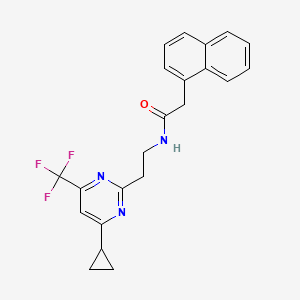
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)

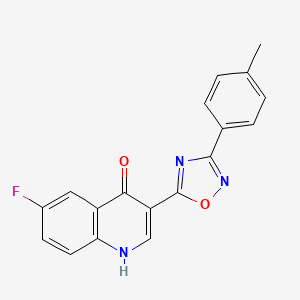
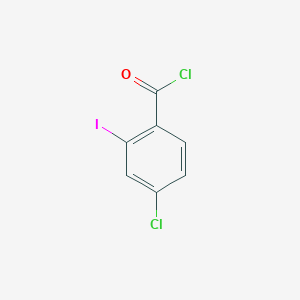
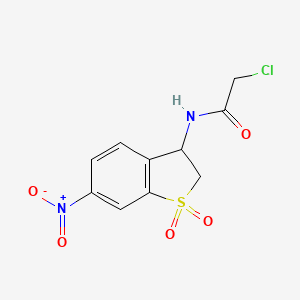



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
